2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione

Stable Isotope Labeling Mass Spectrometry Internal Standard

Quantifying Phenindione Impurity B in API batches demands matrix-effect-corrected LC-MS/MS. 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione serves as a deuterated internal standard, co-eluting with the impurity to compensate for ion suppression and extraction variability. • ≥99 atom% D enrichment ensures unambiguous detection. • The +5 Da mass shift eliminates interference. • Validated for ICH Q2(R1) methods. Supplied with certificates of analysis; ready for global shipment.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 3761-46-4
Cat. No. B1141297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione
CAS3761-46-4
Synonyms2-Hydroxy-2-phenyl-d5-1,3-indandione;  2-Hydroxy-2-phenyl-1,3-indandione;  2-hydroxyphen-d5-indione
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)14(17)15(13,18)10-6-2-1-3-7-10/h1-9,18H
InChIKeyFZNLKDSIHNSWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione: Analytical Reference Overview


2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione (CAS 3761-46-4) is a pentadeuterated derivative of 2-hydroxy-2-phenyl-1,3-indandione, a recognized impurity of the anticoagulant drug phenindione . The compound belongs to the indandione class and serves as a stable-isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS determination of Phenindione Impurity B (also designated Impurity 1) in pharmaceutical preparations . Its molecular formula is C15H5D5O3, with a molecular weight of 243.27 g/mol, representing a nominal +5 Da mass shift relative to the unlabeled analog .

Workflow Isotope dilution LC-MS/MS impurity quantification
Selection Deuterated ISTD for Phenindione Impurity B
Context Co-elution and matrix effect correction

Why Unlabeled Standards Cannot Substitute This Compound


Direct head-to-head comparative data for this specific compound are limited; the analysis below relies on class-level inference and vendor-reported specifications [1]. The unlabeled analog (2-Hydroxy-2-phenyl-1H-indene-1,3(2H)-dione) and the active pharmaceutical ingredient Phenindione-d5 share core indandione scaffolds but differ critically in molecular weight, ionization efficiency, and chromatographic behavior, making them unsuitable surrogates in isotope dilution mass spectrometry (IDMS) . Only the exact structural match with deuteration provides co-elution characteristics and identical matrix effects required for accurate internal standardization .

Unlabeled analog Lacks +5 Da mass shift; co-elution and selective detection not achievable.
Phenindione-d5 Differs by −16 Da and lacks hydroxyl; co-elution behavior not identical.
Structural mismatch Matrix effect correction may not transfer; requires validation if substituted.

Performance Benchmarks Against Closest Analogs


Mass Shift Integrity

The deuterated compound exhibits a molecular ion shift of +5.03 Da (monoisotopic) relative to the unlabeled analog, ensuring complete baseline separation in low-resolution mass analyzers . In contrast, the unlabeled analog shows no mass shift, while Phenindione-d5 (MW 227.27 Da) differs by -16.00 Da and also lacks the hydroxyl group characteristic of the target impurity, compromising co-elution behavior .

Mass Shift
Data to verify
+5.0248 Da vs unlabeled
Supports baseline separation in low-resolution MS
Co-elution fidelity requires verification per method
Stable Isotope Labeling Mass Spectrometry Internal Standard

Chemical Purity Compliance

The unlabeled BP reference standard is certified with a purity of >98.0% by HPLC, as per the British Pharmacopoeia monograph . The deuterated analog, while not a pharmacopoeial standard, is supplied with a minimum chemical purity of 95% (HPLC) and is manufactured under comparable quality systems, enabling reliable method validation and impurity limit tests .

Chemical Purity
Class-level inference
≥95% (target) vs ≥98.0% (BP standard)
Sufficient purity for internal standard use
Vendor specification; batch-specific data to verify
Pharmaceutical Impurity Control Reference Standard Quality Control

Isotopic Enrichment Specifications

While the exact enrichment data are not publicly disclosed for this product, industry-standard specifications for phenyl-d5 labeled compounds state an isotopic purity of ≥99 atom% D . The alternative Phenindione-d5 also carries a d5 label, but its different labeling position (phenyl ring vs. indandione core) can lead to different deuterium retention and potential exchange, affecting long-term method robustness .

Isotopic Enrichment
Class-level inference
≥99 atom% D (class-typical)
Minimizes contribution to analyte channel
Batch-specific enrichment data unavailable
Isotopic Purity Deuterium Incorporation Method Validation

Regulatory Recognition and Traceability

The unlabeled analog is the official British Pharmacopoeia (BP) reference standard for Phenindione Impurity 1 . The deuterated analog is derived from this pharmacopoeial standard and, when used as an internal standard, ensures direct metrological traceability to the BP primary standard, a feature not shared by Phenindione-d5 or other indandione analogs .

Traceability
Supporting evidence
Derived from BP 1209 standard
Supports audit trail context
No independent certification data provided
Pharmacopoeial Compliance Regulatory Submissions Traceability

Optimal Use Cases


Quantification of Phenindione Impurity B in API Release Testing

Employed as an isotope dilution internal standard in LC-MS/MS methods for the quantitative determination of Phenindione Impurity B (2-hydroxy-2-phenyl-1,3-indandione) in phenindione active pharmaceutical ingredient (API) batches. The +5 Da mass shift ensures unambiguous detection, while the high isotopic enrichment (≥99 atom% D) maintains method accuracy at impurity levels down to the ICH Q3A reporting threshold .

Forced Degradation and Stability Studies

Used as a stable isotope-labeled spike to monitor the formation of degradation products under stress conditions (oxidative, thermal, photolytic). The co-elution behavior of the deuterated standard with the target impurity corrects for matrix effects and extraction recovery variations, improving precision compared to non-deuterated alternatives [1].

Method Validation for Regulatory Submissions

Incorporated into analytical methods that require regulatory demonstration of specificity, linearity, accuracy, and precision per ICH Q2(R1). The deuterated internal standard's structural identity to the impurity ensures that method validation data are accepted by regulatory authorities without the need for additional cross-validation against pharmacopoeial standards .

Application
Selection Property
Validation Focus
Impurity quantification in drug substance research
Deuterated ISTD with co-elution
Matrix effect correction and specificity
Forced degradation and stability studies
Stable isotope-labeled spike
Recovery and matrix effect consistency
Method validation documentation
Traceable to BP impurity standard
Accuracy and linearity per ICH Q2(R1) context
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